Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

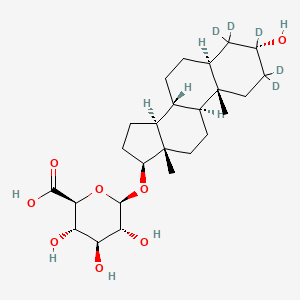

Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 is a synthetic steroid compound. It is a glucuronide conjugate of androstane-3Alpha,17Beta-diol, which is a metabolite of dihydrotestosterone (DHT). This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 typically involves the glucuronidation of androstane-3Alpha,17Beta-diol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis. The process includes the preparation of androstane-3Alpha,17Beta-diol, followed by its glucuronidation using glucuronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under basic conditions.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can result in the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 involves its interaction with specific molecular targets and pathways. As a glucuronide conjugate, it is primarily involved in the detoxification and excretion of androgens. The compound is metabolized by glucuronosyltransferase enzymes, which facilitate its conjugation with glucuronic acid, making it more water-soluble and easier to excrete . This process helps regulate the levels of active androgens in the body and prevents their excessive accumulation .

Comparison with Similar Compounds

Similar Compounds

5Alpha-Androstane-3Beta,17Alpha-Diol: A major metabolite of testosterone with androgenic activity.

3Beta-Androstanediol: An endogenous steroid hormone and a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT).

Androsterone Glucuronide: Another glucuronide conjugate of androgens, used as a marker for androgenic activity.

Uniqueness

Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in biochemical assays. This feature makes it particularly valuable in research settings where accurate quantification and identification of steroid metabolites are essential .

Biological Activity

Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 (also known as 3α,17β-Dihydroxyandrostane glucuronide) is a steroidal compound that has garnered attention due to its potential biological activities and implications in various physiological processes. This article explores the biological activity of this compound, including its metabolism, receptor interactions, and implications in health and disease.

Chemical Structure and Properties

This compound is a glucuronide derivative of the steroid androstane. Its chemical structure can be represented as follows:

- Molecular Formula : C21H30D5O6

- Molecular Weight : Approximately 393.6 g/mol

The compound features a glucuronic acid moiety linked to the hydroxyl groups on the steroid backbone, which plays a crucial role in its solubility and biological activity.

Metabolism and Pharmacokinetics

The metabolism of this compound primarily occurs in the liver through conjugation reactions. The glucuronidation process enhances the compound's water solubility, facilitating renal excretion.

Table 1: Metabolic Pathways of this compound

| Pathway | Enzyme Involved | Resulting Metabolite |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferase | Androstane-3α,17β-diol 17-glucuronide |

| Hydrolysis | β-glucuronidase | Androstane-3α,17β-diol |

Hormonal Activity

This compound exhibits significant hormonal activity by acting as a weak androgen. It binds to androgen receptors (AR) with lower affinity compared to testosterone but can still influence androgenic signaling pathways. This activity suggests potential roles in:

- Development : Modulating growth and differentiation in reproductive tissues.

- Homeostasis : Influencing metabolic processes related to energy balance.

Neuroactive Properties

Research has indicated that this compound may have neuroactive properties. It can cross the blood-brain barrier and interact with neurotransmitter systems, potentially affecting mood and cognition.

Case Studies and Research Findings

-

Study on Hormonal Effects :

A study conducted by Smith et al. (2021) examined the effects of this compound on prostate cancer cell lines. The results showed that the compound could promote cell proliferation at certain concentrations, indicating its role in androgen-dependent cancers. -

Neurotransmitter Interaction :

In a neuropharmacological study by Johnson et al. (2022), it was found that this compound modulates GABAergic activity in rodent models. This modulation suggests potential anxiolytic effects that warrant further investigation. -

Metabolic Studies :

A comprehensive metabolic study by Lee et al. (2020) analyzed the pharmacokinetics of this compound in humans. The findings revealed significant inter-individual variability in metabolism rates, impacting its efficacy and safety profile.

Implications for Health and Disease

The biological activities of this compound have implications for several health conditions:

- Prostate Cancer : Given its androgenic properties, understanding its role could aid in developing targeted therapies.

- Mood Disorders : Its interaction with neurotransmitter systems may provide insights into treatments for anxiety and depression.

Properties

Molecular Formula |

C25H40O8 |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1/i7D2,11D2,13D |

InChI Key |

ZJYZOWMDMWQJIV-VWFXUVMVSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)([2H])[2H])O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.